(4-Iodobut-1-en-2-yl)(trimethyl)germane
Description
(4-Iodobut-1-en-2-yl)(trimethyl)germane is an organogermanium compound featuring a trimethylgermane group attached to a 4-iodobut-1-en-2-yl chain. The iodine substituent on the alkenyl chain suggests reactivity in cross-coupling or substitution reactions, while the trimethylgermane moiety may confer stability and influence electronic effects .
Properties
CAS No. |
124897-71-8 |
|---|---|
Molecular Formula |
C7H15GeI |
Molecular Weight |
298.73 g/mol |
IUPAC Name |
4-iodobut-1-en-2-yl(trimethyl)germane |
InChI |
InChI=1S/C7H15GeI/c1-7(5-6-9)8(2,3)4/h1,5-6H2,2-4H3 |
InChI Key |
RKYZZGGYYKBQRG-UHFFFAOYSA-N |
Canonical SMILES |
C[Ge](C)(C)C(=C)CCI |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Iodobut-1-en-2-yl)(trimethyl)germane typically involves the reaction of trimethylgermanium chloride with 4-iodobut-1-ene in the presence of a suitable base. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme is as follows:
Ge(CH3)3Cl+CH2=CHCH2CH2I→Ge(CH3)3CH2CH=CHCH2I+HCl
Industrial Production Methods
Industrial production methods for (4-Iodobut-1-en-2-yl)(trimethyl)germane are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and stringent control of reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
(4-Iodobut-1-en-2-yl)(trimethyl)germane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium oxides.
Reduction: Reduction reactions can convert the iodide group to other functional groups.
Substitution: The iodide group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield germanium dioxide, while substitution reactions can produce a variety of organogermanium compounds with different functional groups.
Scientific Research Applications
(4-Iodobut-1-en-2-yl)(trimethyl)germane has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organogermanium compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-viral activities.
Industry: Utilized in the development of advanced materials and electronic components.
Mechanism of Action
The mechanism of action of (4-Iodobut-1-en-2-yl)(trimethyl)germane involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Organogermanium Compounds
Structural and Spectroscopic Comparisons
The following table summarizes key structural and spectroscopic data for analogous compounds:
| Compound | Substituent | Molecular Formula | Key NMR Data (¹H/¹³C) | Reference Yield |
|---|---|---|---|---|
| (4-Iodophenyl)(trimethylgermyl)methanone | Aryl (iodo + ketone) | C₁₀H₁₂OIGe | ¹H: δ 0.50 (s, 9H); ¹³C: δ -2.12 (Ge-CH₃) | 51% |
| Triethyl(4-iodophenyl)germane | Aryl (iodo) | C₁₂H₁₉IGe | ¹H: δ 7.67 (d, 2H); ¹³C: δ 95.0 (C-I) | 88% |
| (4-Chlorophenyl)(trimethyl)germane | Aryl (chloro) | C₉H₁₃ClGe | N/A | 86% |
| Target Compound | Alkenyl (iodo) | C₇H₁₃IGe | Inferred: δ 0.5–1.0 (Ge-CH₃) | N/A |
Key Observations :
- Trimethylgermane Protons : In aryl-substituted analogs, the Ge-CH₃ protons resonate as a singlet near δ 0.50 ppm, a pattern likely conserved in the target compound .
- Iodine Substituent Effects : The ¹³C NMR signal for the iodine-bearing carbon in triethyl(4-iodophenyl)germane appears at δ 95.0 ppm, suggesting similar deshielding effects in the alkenyl analog .
- Synthetic Yields : Aryl germanes achieve yields up to 88%, but alkenyl variants may require tailored synthetic routes due to steric or electronic differences .
Reactivity and Functionalization
Hydrogenation and Stability
Aryl germanes, such as trimethyl(phenyl)germane, undergo efficient hydrogenation to yield saturated products (e.g., Table 2 in ). In contrast, alkenyl germanes like the target compound may exhibit distinct reactivity due to the presence of a double bond. The iodine substituent could facilitate electrophilic additions or serve as a leaving group in substitution reactions .
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